
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique properties and applications in various scientific domains. The presence of the trifluoromethyl group imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-trifluoromethylaniline with propionic acid under specific conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic processes have been developed to produce such compounds efficiently. These processes often utilize NAD(P)H-dependent carbonyl reductases and specific co-substrates to regenerate cofactors, ensuring a continuous and efficient production cycle .
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are crucial in pharmaceuticals and agrochemicals .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway. For instance, radical trifluoromethylation often requires specific radical initiators and controlled reaction environments .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Building Block in Drug Synthesis
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, facilitating the study of protein-protein interactions and the development of novel therapeutic agents. The trifluoromethyl group enhances the compound's pharmacological properties, making it a candidate for further drug development.
Neurotransmitter Modulation
Research indicates that this compound may modulate neurotransmitter systems, particularly dopamine and glutamate pathways. This modulation has led to investigations into its therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Studies suggest that it may influence pain perception pathways, indicating potential applications in chronic pain management .
Anti-Tumor Properties
Preclinical studies have demonstrated that this compound exhibits anti-tumor properties by inhibiting cancer cell proliferation and migration. These findings warrant further research to evaluate its efficacy and safety for cancer treatment.
Research Applications
Amino Acid Metabolism Studies
The compound is utilized in studies investigating amino acid metabolism and its physiological roles. By incorporating this compound into experimental designs, researchers can gain insights into metabolic pathways and their implications for health and disease.
Ergogenic Supplement Research
As an ergogenic supplement, this compound influences anabolic hormone secretion and enhances mental performance during stress-related tasks. Its role in preventing exercise-induced muscle damage makes it a subject of interest in sports science and nutrition research .
Comparative Studies
To better understand the unique properties of this compound, comparative studies with structurally similar compounds can provide valuable insights:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Phenylalanine | Contains a phenyl group without trifluoromethyl | Naturally occurring amino acid |
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | Enantiomer of (R)-2-amino derivative | Different biological activity due to stereochemistry |
4-Trifluoromethyl-L-tyrosine | Similar trifluoromethyl substitution on tyrosine | Different side chain leading to varied properties |
These comparisons highlight the distinct characteristics and potential applications of this compound within pharmacological and biochemical contexts.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, enhancing its biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other amino acids with trifluoromethyl groups, such as ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid . These compounds share structural similarities but may differ in their specific properties and applications.
Uniqueness: What sets ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid apart is its specific trifluoromethyl substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Biological Activity
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as trifluoromethyl phenylalanine, is an amino acid derivative notable for its unique trifluoromethyl group. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological mechanisms, applications, and comparative studies.
1. Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C10H10F3NO2
- CAS Number : 3832-73-3
- Molecular Weight : 235.19 g/mol
The trifluoromethyl group (-CF₃) significantly influences the compound's physicochemical properties, enhancing its lipophilicity and altering its binding affinity to biological targets .
The mechanism of action for this compound involves interactions with various molecular targets:
- Binding Affinity : The presence of the trifluoromethyl group enhances the compound's binding affinity to neurotransmitter receptors, particularly those involved in serotonin uptake inhibition .
- Enzyme Interaction : It has been shown to affect enzyme activities, including those related to reverse transcriptase inhibition, which is crucial in antiviral drug development .
3.1 Antimicrobial and Antiviral Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens:
- Antichlamydial Activity : Compounds containing the trifluoromethyl group demonstrated selective activity against Chlamydia species, showcasing potential as new therapeutic agents .
- Inhibition Studies : In vitro assays revealed that derivatives with the -CF₃ group exhibited enhanced potency compared to non-fluorinated analogs, with significant reductions in pathogen viability observed at lower concentrations .
3.2 Cytotoxicity Assessment
Cytotoxicity studies have been conducted to evaluate the safety profile of this compound:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Trifluoromethyl Phenylalanine | MDA-MB-231 (Breast Cancer) | >100 |
Trifluoromethyl Phenylalanine | PC3 (Prostate Cancer) | >100 |
These findings indicate low cytotoxicity against normal cell lines, suggesting a favorable safety profile for potential therapeutic applications .
4. Comparative Studies
Comparative analyses have been performed with similar compounds to assess unique biological activities:
Compound Name | Structure | Biological Activity |
---|---|---|
(R)-2-Amino-3-(4-trifluoromethylphenyl)propanoic acid | Structure | Enhanced serotonin uptake inhibition |
(R)-2-Amino-3-(2-trifluoromethylphenyl)propanoic acid | Structure | Moderate antibacterial properties |
The distinct substitution pattern of this compound contributes to its unique pharmacological profile, setting it apart from other amino acids and derivatives .
5.1 Drug Development Applications
The trifluoromethyl group has been extensively studied for its role in drug development:
- A review of FDA-approved drugs containing the trifluoromethyl group highlighted its importance in enhancing drug efficacy and stability over the past two decades .
- Specific case studies demonstrated that modifications with this group resulted in improved pharmacokinetic properties and target specificity.
5.2 Synthesis and Evaluation
Research has focused on synthesizing new derivatives based on this compound:
Q & A
Q. Basic: What are the recommended synthetic routes for enantioselective synthesis of (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid?
Answer:
The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. Key steps include:
- Chiral Auxiliary Approach : Use (R)- or (S)-tert-butyl sulfinamide to generate the α-amino acid scaffold. React 3-(trifluoromethyl)benzaldehyde with a sulfinamide-protected glycine equivalent, followed by stereoselective addition of a methyl group .
- Enzymatic Catalysis : Employ phenylalanine ammonia-lyase (PAL) analogs for stereoselective amination of cinnamic acid derivatives. For example, SWCNTNH2-PAL biocatalysts have been used for ammonia elimination or addition in related phenylalanine analogs .
- Purification : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) ensures enantiomeric purity, validated by comparing retention times with standards .
Q. Basic: How is the enantiomeric purity of this compound validated?
Answer:
Enantiomeric purity is confirmed via:
- Chiral HPLC : Using columns like Chiralpak AD-H or IA with mobile phases of hexane/isopropanol (90:10) at 1 mL/min. The (R)-enantiomer typically elutes earlier than the (S)-form, with ≥98% purity thresholds .
- Optical Rotation : Measure specific rotation ([α]D) in polarimeters. For example, (R)-isomers of fluorinated phenylalanine analogs exhibit distinct rotations (e.g., −13.2° in 3 N NaOH) compared to racemic mixtures .
- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting in proton signals, distinguishing enantiomers .
Q. Advanced: How can racemization during synthesis be minimized?
Answer:
Racemization is mitigated through:
- Low-Temperature Reactions : Conducting reactions below 0°C to reduce thermal energy-driven configuration inversion.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amino group during acidic/basic conditions .
- Non-Aqueous Solvents : Avoid protic solvents (e.g., water) by using dichloromethane (DCM) or tetrahydrofuran (THF) .
- Catalyst Selection : Employ palladium on carbon (Pd/C) for hydrogenation under mild H2 pressure to preserve stereochemistry .
Q. Advanced: How does the 3-(trifluoromethyl)phenyl substituent influence bioactivity in pharmacological studies?
Answer:
The trifluoromethyl group enhances:
- Metabolic Stability : The strong C-F bonds resist enzymatic degradation, prolonging half-life in vivo.
- Lipophilicity : Increases membrane permeability, critical for blood-brain barrier penetration in neuroactive studies .
- Electron-Withdrawing Effects : Polarizes the phenyl ring, improving interactions with hydrophobic enzyme pockets (e.g., LAT1 transporters in glioblastoma targeting) .
Comparative studies with non-fluorinated analogs show 2–3× higher binding affinity to amino acid transporters .
Q. Advanced: How to resolve contradictions in spectroscopic data during structural confirmation?
Answer:
Address discrepancies via:
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially for trifluoromethyl-attached carbons .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C10H10F3NO2) with <2 ppm error. For example, ESI-HRMS m/z calculated for [M+H]+: 250.0756, observed: 250.0758 .
- X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental and simulated diffraction patterns .
Q. Advanced: What in vitro models are optimal for evaluating its pharmacokinetic properties?
Answer:
- Caco-2 Cell Monolayers : Assess intestinal permeability. A Papp (apparent permeability) >1 × 10⁻⁶ cm/s indicates high absorption .
- Plasma Stability Assays : Incubate compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS. <10% degradation suggests suitability for intravenous delivery .
- HEK293 Cells Overexpressing LAT1 : Measure uptake inhibition using competitive assays with ¹⁴C-labeled leucine. IC50 values <100 µM signify potent transporter binding .
Q. Advanced: What are the challenges in scaling up enantioselective synthesis for preclinical studies?
Answer:
Key challenges include:
- Catalyst Cost : Transition to heterogeneous catalysts (e.g., immobilized PAL) reduces costs vs. homogeneous catalysts .
- Purification Efficiency : Replace column chromatography with crystallization using ethanol/water mixtures (80:20) for >90% yield .
- Racemization in Downstream Steps : Optimize pH during deprotection (e.g., TFA-mediated Boc removal at 0°C) to retain configuration .
Q. Advanced: How does the compound interact with amino acid transporters in cancer cells?
Answer:
Mechanistic insights include:
- Competitive Inhibition : The compound inhibits LAT1-mediated leucine uptake in glioblastoma cells (U87 MG), with Ki values determined via Lineweaver-Burk plots .
- PET Imaging Probes : Radiolabel with ¹⁸F for real-time tracking. Tumor-to-background ratios >2.5 at 60 mins post-injection validate target specificity .
- Structure-Activity Relationship (SAR) : Trifluoromethyl at the meta position increases LAT1 affinity by 40% compared to para-substituted analogs .
Properties
IUPAC Name |
(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.